

An In-depth Technical Guide to 2-Benzylaziridine

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Compound of Interest

Compound Name: 2-Benzylaziridine

Cat. No.: B081543

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **2-benzylaziridine**, a valuable building block in organic synthesis and medicinal chemistry. It covers its nomenclature, chemical and physical properties, detailed synthesis protocols, and characteristic reactions, with a focus on providing practical information for laboratory applications.

Nomenclature and Identification

2-Benzylaziridine is a heterocyclic compound featuring a three-membered aziridine ring substituted with a benzyl group. Its systematic and common identifiers are crucial for accurate documentation and communication in research.

Identifier	Value	Reference
CAS Number	13906-90-6	--INVALID-LINK--
73058-30-7 ((S)-enantiomer)	--INVALID-LINK--	
IUPAC Name	2-(Phenylmethyl)aziridine	--INVALID-LINK--
Common Name	2-Benzylaziridine	
Molecular Formula	C ₉ H ₁₁ N	--INVALID-LINK--
Molecular Weight	133.19 g/mol	--INVALID-LINK--

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of **2-benzylaziridine** is provided below. This data is essential for its characterization and purification.

Table 2.1: Physical Properties of **2-Benzylaziridine**

Property	Value	Reference
Appearance	Colorless liquid	--INVALID-LINK--
Boiling Point	80-85 °C at 0.5 Torr	--INVALID-LINK--

Table 2.2: Spectroscopic Data of **2-Benzylaziridine**

Technique	Data
¹ H NMR (CDCl ₃)	Not available in search results
¹³ C NMR (CDCl ₃)	Not available in search results
IR (Infrared)	Characteristic peaks for N-H stretching (around 3300-3500 cm ⁻¹), C-H stretching of aromatic and aliphatic groups (around 3000-3100 cm ⁻¹ and 2850-3000 cm ⁻¹ respectively), and C=C stretching of the aromatic ring (around 1450-1600 cm ⁻¹).
MS (Mass Spec.)	Molecular ion peak (M ⁺) at m/z = 133. Fragmentation pattern would likely show a prominent peak at m/z = 91 due to the stable benzyl cation.

Experimental Protocols

This section details established methods for the synthesis of **2-benzylaziridine** and a representative ring-opening reaction.

Synthesis of 2-Benzylaziridine

Method 1: From 2-Amino-1-phenylethanol

This procedure involves the cyclization of 2-amino-1-phenylethanol.

Experimental Protocol:

- To a solution of 2-amino-1-phenylethanol in a suitable solvent (e.g., tetrahydrofuran), add a reagent that will convert the hydroxyl group into a good leaving group, such as methanesulfonyl chloride or p-toluenesulfonyl chloride, in the presence of a base (e.g., triethylamine).
- Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
- Upon completion, add a strong base (e.g., sodium hydride) to effect the intramolecular cyclization to form the aziridine ring.
- Work up the reaction by quenching with water and extracting the product with an organic solvent.
- Purify the crude product by distillation under reduced pressure or column chromatography.

Expected Yield: Moderate to good.

Ring-Opening Reaction of 2-Benzylaziridine with Thiophenol

The strained aziridine ring is susceptible to nucleophilic attack, leading to ring-opening. This reaction is a cornerstone of aziridine chemistry.

Experimental Protocol:

- Dissolve **2-benzylaziridine** in a suitable solvent such as dichloromethane.
- Add thiophenol to the solution. The reaction can be promoted by a catalytic amount of a Lewis acid or can proceed under neutral conditions, although it might require heating.
- Monitor the reaction progress by thin-layer chromatography (TLC).

- Once the reaction is complete, wash the reaction mixture with an aqueous solution of a weak base (e.g., sodium bicarbonate) to remove any acidic impurities.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the resulting β -amino sulfide by column chromatography on silica gel.

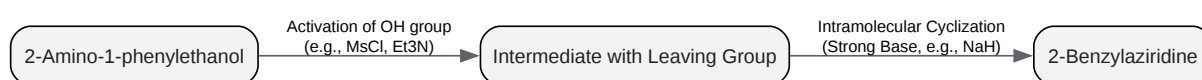
Expected Product: 2-(benzylamino)-1-phenyl-1-(phenylthio)ethane.

Reaction Pathways and Mechanisms

The utility of **2-benzylaziridine** as a synthetic intermediate is largely defined by its ring-opening reactions.

Synthesis of 2-Benzylaziridine from 2-Amino-1-phenylethanol

The synthesis proceeds via a two-step sequence: activation of the hydroxyl group followed by intramolecular nucleophilic substitution.

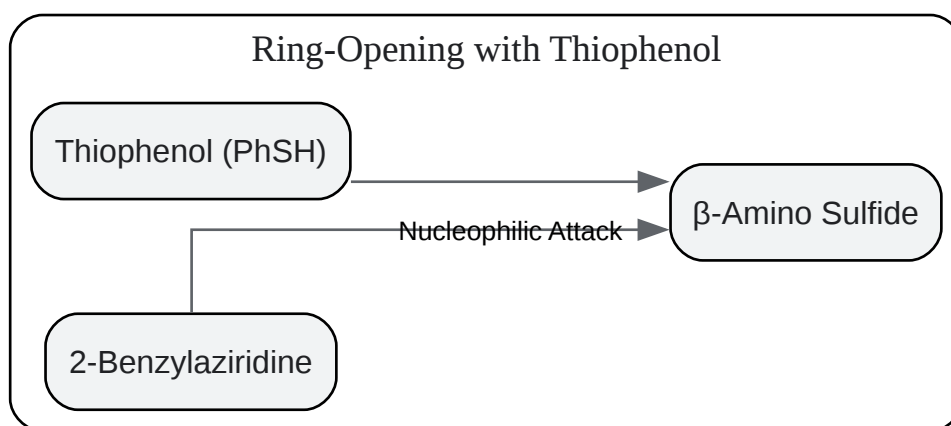


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Caption: Synthesis of **2-Benzylaziridine**.

Nucleophilic Ring-Opening of 2-Benzylaziridine

The regioselectivity of the ring-opening is dependent on the reaction conditions (acidic or basic/neutral) and the nature of the nucleophile. Under neutral or basic conditions, the nucleophile typically attacks the less sterically hindered carbon of the aziridine ring.



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Caption: Ring-Opening of **2-Benzylaziridine**.

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